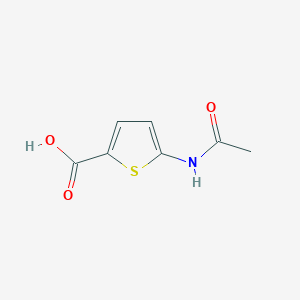
5-(Acetylamino)thiophene-2-carboxylic acid
Vue d'ensemble
Description
“5-(Acetylamino)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .
Synthesis Analysis
Thiophene-2-carboxylic acid, a precursor to “this compound”, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . The synthesis of “this compound” could potentially involve the acetylation of thiophene-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. Attached to this ring are an acetylamino group at the 5-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 170.19 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 82.6 Ų .Applications De Recherche Scientifique
Synthesis of Complex Molecules
Synthesis of Arotinolol Hydrochloride
5-(Acetylamino)thiophene-2-carboxylic acid derivatives have been utilized in the synthesis of complex molecules like arotinolol hydrochloride, demonstrating their utility in multi-step organic synthesis processes. The synthesis involves several steps, starting from thiophene and resulting in a compound with potential pharmaceutical applications, highlighting the versatility of thiophene derivatives in synthesizing biologically active molecules (L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011).
Medicinal Chemistry and Drug Design
Anticancer Activity
Thiophene derivatives, such as 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide, synthesized from precursors including 2-acetylthiophene, have shown promising in vitro cytotoxicity against cancer cell lines. This suggests the potential of thiophene derivatives in the development of new anticancer agents (A. Atta & E. Abdel‐Latif, 2021).
Chemical Biology
Protonation and Deuteration Studies
Research on the protonation and deuteration of N, N‐disubstituted 2‐aminothiophenes reveals unique behavior compared to their carbocyclic analogues, providing insights into the chemistry of thiophene derivatives and their interactions in biological systems (C. Heichert & H. Hartmann, 2021).
Antimicrobial and Anti-inflammatory Agents
Antimicrobial Activity
Certain thiophene derivatives have been evaluated for their antimicrobial properties, showing significant activity against bacteria like Pseudomonas aeruginosa. These findings underscore the potential of thiophene compounds in developing new antimicrobial agents (Y. Mabkhot, Fatima Alatibi, N. El-Sayed, et al., 2016). Additionally, some thiophene derivatives exhibit anti-inflammatory properties, further highlighting their medicinal chemistry applications (M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009).
Material Science and Sensor Technology
Electrochemical DNA Sensor
Thiophene derivatives have been synthesized for use in electrochemical DNA sensors, indicating their applicability in biosensing and diagnostic devices. The modification of thiophene monomers enhances their polymerization and interaction with DNA, demonstrating the potential of thiophene-based materials in biosensor technology (S. Kang, Ji‐Heung Kim, J. An, et al., 2004).
Mécanisme D'action
Target of Action
Related compounds such as 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as inhibitors of hcv ns5b polymerase , suggesting that 5-(Acetylamino)thiophene-2-carboxylic acid may have similar targets.
Mode of Action
It is known that related compounds can inhibit enzymes such as the hcv ns5b polymerase . This suggests that this compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect the replication of hcv by inhibiting the ns5b polymerase .
Pharmacokinetics
The compound’s molecular weight of 185199 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
If the compound acts similarly to related compounds, it may inhibit the function of certain enzymes, leading to a decrease in the replication of hcv .
Propriétés
IUPAC Name |
5-acetamidothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)8-6-3-2-5(12-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHWNVTOWFQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409453 | |
| Record name | 5-(acetylamino)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-46-7 | |
| Record name | 5-(acetylamino)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B1623931.png)


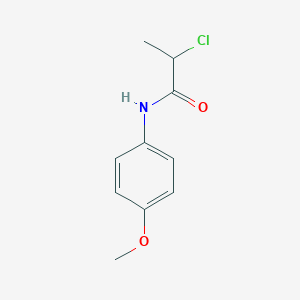
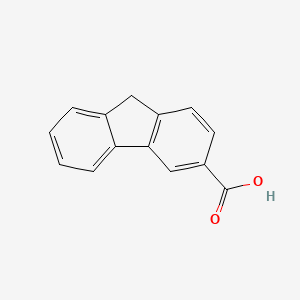
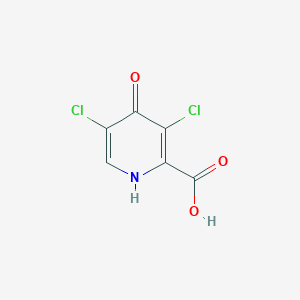
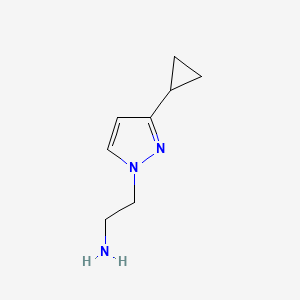
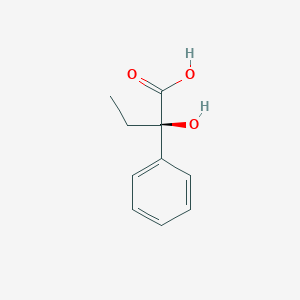
![Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1623943.png)
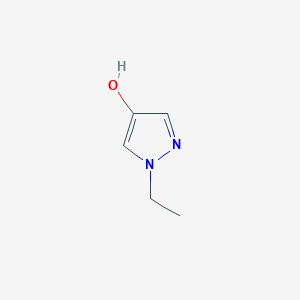
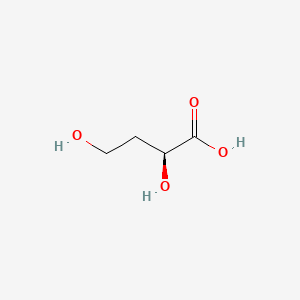
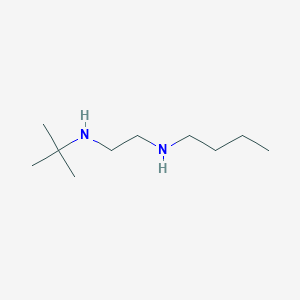
![2-[2-(4-Methoxyphenyl)ethyl]guanidine](/img/structure/B1623948.png)

